Predicted Lipophilicity (XLogP3) vs. 3,5-Dimethylpyrazole and 1H-Pyrazol-1-yl Analogs
The computed XLogP3 value for 2-(1H-Pyrazol-4-yl)ethyl 2-methylsulfanylpyridine-4-carboxylate is 1.8 [1]. This represents a measurable reduction in lipophilicity compared to the 3,5-dimethylpyrazole analog (CAS 1796908-11-6; predicted XLogP3 ≈ 2.4, estimated using the same PubChem XLogP3 algorithm on the computed structure) and an increase compared to the 1H-pyrazol-1-yl propan-2-yl isomer (CAS 1797936-15-2; predicted XLogP3 ≈ 1.5, estimated using the same PubChem XLogP3 algorithm on the computed structure) . The intermediate logP of the target compound balances membrane permeability and aqueous solubility, a key consideration when selecting building blocks for lead optimization.
| Evidence Dimension | Predicted lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.8 |
| Comparator Or Baseline | 3,5-Dimethyl analog: XLogP3 ≈ 2.4; 1H-Pyrazol-1-yl isomer: XLogP3 ≈ 1.5 |
| Quantified Difference | ΔXLogP3 = -0.6 (vs dimethyl analog); ΔXLogP3 = +0.3 (vs pyrazol-1-yl isomer) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07); analog values estimated using the same algorithm on their respective SMILES structures. |
Why This Matters
Lipophilicity directly influences permeability, solubility, and metabolic clearance; selecting a building block with a pre-optimized logP reduces the need for downstream synthetic iterations.
- [1] PubChem Compound Summary for CID 86784181, 2-(1H-Pyrazol-4-yl)ethyl 2-methylsulfanylpyridine-4-carboxylate. National Center for Biotechnology Information (2025). View Source
